2-(2-methylphenoxy)pyrazine
Description
2-(2-Methylphenoxy)pyrazine is a heterocyclic aromatic compound featuring a pyrazine core (C₄H₄N₂) substituted at position 2 with a 2-methylphenoxy group (-O-C₆H₃(CH₃)). The pyrazine ring’s nitrogen atoms at positions 1 and 4 confer electron-withdrawing characteristics, while the 2-methylphenoxy substituent introduces steric bulk and moderate electron-withdrawing effects via its oxygen atom.
Properties
IUPAC Name |
2-(2-methylphenoxy)pyrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-9-4-2-3-5-10(9)14-11-8-12-6-7-13-11/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWSUEYRKCGTFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=NC=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylphenoxy)pyrazine can be achieved through various methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions typically include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to maximize yield and efficiency. The choice of reagents, catalysts, and reaction conditions is crucial to ensure the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-methylphenoxy)pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
2-(2-methylphenoxy)pyrazine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-methylphenoxy)pyrazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Pyrazine Derivatives
Structural and Electronic Comparisons
Key Observations:
- Substituent Position and Type: Electron-withdrawing groups (e.g., -OCH₃, -O-C₆H₃(CH₃)) lower HOMO/LUMO energies, enhancing stability and electron transport in materials science applications . In contrast, alkyl groups (e.g., -CH₃, -CH(CH₃)₂) increase volatility, making them suitable for flavor compounds .
- Biological Activity: Pyrazines with methoxy or fused heterocycles (e.g., imidazo[1,2-a]pyrazine) show enzyme inhibition (e.g., aminopeptidase N, kinases) due to hydrogen-bonding interactions with residues like Gly28 or Cys106 . Alkylpyrazines (e.g., 2,5-dimethylpyrazine) promote plant growth via volatile organic compound (VOC) signaling but may inhibit microbial growth at higher concentrations .
- Sensory Properties: Methoxy and isopropyl groups (e.g., 2-methoxy-3-isopropylpyrazine) contribute to bitter, burnt aromas in roasted foods , while furyl substituents (e.g., 2-(2-furyl)-5-methylpyrazine) add fruity notes .
Stability and Environmental Impact
- Electron-deficient pyrazines (e.g., this compound) exhibit air stability due to lowered LUMO energies, making them viable for organic electronics .
- Organometallic pyrazines (e.g., 2-(tributylstannyl)pyrazine) raise toxicity concerns, necessitating careful handling in industrial catalysis .
Biological Activity
2-(2-methylphenoxy)pyrazine is a derivative of pyrazine, characterized by its unique 2-methylphenoxy group. This compound is gaining attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
- Chemical Formula : CHN
- Molecular Weight : 173.23 g/mol
- CAS Number : 908238-67-5
The presence of the 2-methylphenoxy group enhances the compound's solubility and reactivity, making it suitable for various applications in organic synthesis and biological evaluations.
Antimicrobial Properties
Research indicates that pyrazine derivatives, including this compound, exhibit significant antimicrobial activity. This is particularly relevant against various bacterial strains and fungi.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 25 μM | |
| Staphylococcus aureus | 15 μM | |
| Candida albicans | 30 μM |
Anticancer Activity
Recent studies have highlighted the potential of pyrazine derivatives in cancer treatment. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cell lines.
Case Study: Induction of Apoptosis in Leukemia Cells
A study investigated the effects of a related pyrazine derivative on K562 human leukemia cells. The findings revealed:
- IC : 25 μM after 72 hours
- Induction of apoptosis confirmed through:
- Morphological assessments (Hoechst staining)
- Flow cytometry (Annexin V/PI staining)
The treatment resulted in cell cycle arrest at the G0/G1 phase, with a notable increase in the sub-G1 population, indicating apoptosis .
The biological activities of pyrazines are attributed to their interaction with various cellular targets:
- Antimicrobial Mechanism : Disruption of microbial cell membranes and inhibition of metabolic pathways.
- Anticancer Mechanism : Modulation of apoptosis-related proteins such as Bcl-2 and Bax, leading to increased apoptosis rates in cancer cells .
Synthetic Routes
The synthesis of this compound can be achieved through several methods, including:
- Suzuki-Miyaura Coupling Reaction : This method involves coupling an aryl halide with an organoboron compound under palladium catalysis.
Table 2: Synthesis Conditions for this compound
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Suzuki-Miyaura Coupling | Aryl halide, organoboron | Base (KCO), solvent (toluene or ethanol) |
| Oxidation | Potassium permanganate | Acidic medium |
| Reduction | Sodium borohydride | Methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
